REACTION_SMILES
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[C:25](=[O:26])([O-:27])[O-:28].[CH2:31]([C:32]([CH3:33])=[O:34])[CH3:35].[CH3:1][O:2][c:3]1[cH:4][c:5]([N:9]([C:10](=[S:11])[Cl:12])[CH3:13])[cH:6][cH:7][cH:8]1.[K+:29].[K+:30].[OH2:36].[cH:14]1[c:15]([OH:24])[cH:16][cH:17][c:18]2[cH:19][cH:20][cH:21][cH:22][c:23]12>>[CH3:1][O:2][c:3]1[cH:4][c:5]([N:9]([C:10](=[S:11])[O:24][c:15]2[cH:14][c:23]3[c:18]([cH:17][cH:16]2)[cH:19][cH:20][cH:21][cH:22]3)[CH3:13])[cH:6][cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cccc(N(C)C(=S)Cl)c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
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Smiles
|
[K+]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
Oc1ccc2ccccc2c1
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Name
|
|
Type
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product
|
Smiles
|
COc1cccc(N(C)C(=S)Oc2ccc3ccccc3c2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |